1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)16-8-4-5-9-17(16)25-18(26)24-14-19(10-12-27-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVZBOTGZGLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, including the formation of the phenyloxan ring and the introduction of the trifluoromethylphenyl group. Common synthetic routes may include:
Formation of the Phenyloxan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethylphenyl Group: This can be achieved through various coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea: shares structural similarities with other compounds containing phenyloxan and trifluoromethylphenyl groups.
Imidazole Derivatives: These compounds also exhibit a wide range of biological activities and are studied for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and bioactivity, making it a valuable compound for further research and development.
Biological Activity
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial effects, cytotoxicity against cancer cells, and interactions with specific molecular targets.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. Research indicates that compounds containing a trifluoromethyl group exhibit significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
In Vitro Antimicrobial Evaluation
A study tested several derivatives and found that those with the trifluoromethyl moiety showed high antistaphylococcal activity. The Minimum Inhibitory Concentration (MIC) values were notably lower for these compounds compared to others without this functional group, suggesting a strong correlation between the presence of trifluoromethyl groups and enhanced antimicrobial efficacy .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |
|---|---|---|
| 1 | 8 | 16 |
| 2 | 4 | 8 |
| 3 | 16 | 32 |
Cytotoxicity and Cancer Research
The compound has also been investigated for its cytotoxic properties, particularly in the context of cancer treatment. A study focused on triple-negative breast cancer (TNBC) revealed that urea-based compounds, including derivatives of our target compound, demonstrated significant cytotoxic effects against cancer cell lines.
Case Study: Triple-Negative Breast Cancer
In vivo studies indicated that certain derivatives could cross the blood-brain barrier (BBB), which is crucial for treating metastatic cancers that affect the brain. The compound was tested at a dosage of 10 mg/kg in mice, showing peak plasma concentrations of approximately 1000 nM within one hour post-administration .
| Compound | IC50 (µM) in MDA-MB-231 Cells | BBB Penetration (nM) |
|---|---|---|
| 1 | 5.2 | 1000 |
| 2 | 7.8 | 800 |
| 3 | 12.5 | Not tested |
The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets. For instance, one study identified FGFR1 (Fibroblast Growth Factor Receptor 1) as a critical target affected by these compounds, leading to reduced cell proliferation in cancer models .
Additionally, the structural modifications in the urea linker were shown to influence cytotoxicity, where longer linkers correlated with increased activity due to better binding interactions within target sites.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the fluorophenyl intermediate via electrophilic aromatic substitution.
- Step 2: Introduction of the oxane (tetrahydropyran) ring through cyclization or coupling reactions.
- Step 3: Urea bond formation via reaction between an isocyanate and amine derivative, often using catalysts like DABCO in acetonitrile under reflux conditions. Purification is achieved via column chromatography or recrystallization .
Q. Which spectroscopic methods are most effective for characterizing the compound’s structure?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and connectivity (e.g., distinguishing urea NH signals and aromatic protons).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups like the urea carbonyl (C=O stretch at ~1650–1700 cm⁻¹) .
Q. What are the key stability considerations for storing and handling this compound?
The compound is susceptible to hydrolysis (due to the urea moiety) and oxidation (e.g., furan or aromatic ring oxidation). Recommendations include:
- Storing under inert gas (N₂ or Ar) at –20°C.
- Avoiding protic solvents and using stabilizers like BHT for long-term storage.
- Conducting accelerated stability studies under varying pH and temperature to assess degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield in multi-step routes?
- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, DABCO-catalyzed urea formation in acetonitrile at 65°C improved yields in analogous compounds .
- Microwave-Assisted Synthesis: Reduces reaction time and side-product formation for thermally sensitive intermediates.
- In-situ Monitoring: Use techniques like TLC or inline IR to track reaction progress and adjust conditions dynamically .
Q. What strategies address discrepancies in reported bioactivity data across studies?
- Assay Validation: Ensure consistency in cell lines, incubation times, and controls (e.g., using standardized ATPase or kinase inhibition protocols).
- Purity Assessment: Confirm compound integrity via HPLC (>95% purity) to rule out impurities affecting bioactivity.
- Computational Reconciliation: Perform molecular docking or MD simulations to compare binding affinities with experimental IC50 values, identifying steric/electronic mismatches .
Q. How can computational chemistry predict the compound’s reactivity or target interactions?
- Density Functional Theory (DFT): Models reaction mechanisms (e.g., urea bond hydrolysis) and transition states to guide synthetic optimization.
- Molecular Docking: Predicts binding modes to biological targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding and π-π interactions with the trifluoromethylphenyl group.
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize in-vivo studies .
Q. What purification techniques are recommended for isolating high-purity samples?
- Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) for polar impurities.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove non-urea byproducts.
- HPLC Purification: Reverse-phase C18 columns for final purity validation, especially for enantiomeric separation if chiral centers are present .
Q. How to design structure-activity relationship (SAR) studies for the trifluoromethyl group?
- Analog Synthesis: Replace CF3 with substituents like Cl, CH3, or OCF3 to assess electronic and steric effects.
- Biological Profiling: Compare inhibitory activity across analogs in enzyme assays (e.g., kinase inhibition) to correlate substituent properties with potency.
- Computational Analysis: Map electrostatic potential surfaces (EPS) to quantify CF3’s electron-withdrawing effects on urea hydrogen-bonding capacity .
Contradiction Analysis & Methodological Challenges
Q. How to resolve conflicting data on the compound’s mechanism of action?
- Target Deconvolution: Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions.
- Orthogonal Assays: Validate primary targets via CRISPR knockouts or thermal shift assays (TSA).
- Cross-Study Meta-Analysis: Compare experimental conditions (e.g., buffer pH, co-solvents) to identify variables causing discrepancies .
Q. What methodologies validate the compound’s selectivity in complex biological systems?
- Selectivity Screening: Test against panels of related enzymes/receptors (e.g., kinase family profiling).
- Cellular Target Engagement: Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.
- In-silico Off-Target Prediction: Tools like SwissTargetPrediction identify potential non-target interactions for further validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
